molecular formula C21H23N3O3 B2989602 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide CAS No. 898466-33-6

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2989602
CAS RN: 898466-33-6
M. Wt: 365.433
InChI Key: FNAXDVZEUYOMKJ-UHFFFAOYSA-N
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Description

“N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide” is a chemical compound with the molecular formula C21H23N3O3 and a molecular weight of 365.4256 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Tetrahydroquinoline Derivatives : A study on the synthesis of tetrahydroquinoline derivatives, including reactions with various agents, highlighted the chemical versatility of these compounds. Such research could pave the way for the development of new materials or pharmaceuticals with tailored properties (Elkholy & Morsy, 2006).

  • Advances in Tetrahydroquinoline Chemistry : A comprehensive review summarized progress in the chemistry of tetrahydroquinolines, focusing on synthesis strategies. This work underscores the compound's significance in creating pharmacologically active compounds, potentially including derivatives of the specified compound (Muthukrishnan, Sridharan, & Menéndez, 2019).

Biological and Pharmacological Potential

  • Selective Antagonists for Orexin Receptors : Research into substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor suggests a potential application in treating drug addiction, indicating the therapeutic relevance of tetrahydroquinoline derivatives (Perrey et al., 2013).

  • Antimicrobial and Antitubercular Activities : Novel carboxamide derivatives of 2-quinolones, closely related to the query compound, showed promising antibacterial, antifungal, and antitubercular activities. This suggests potential antimicrobial applications for similar tetrahydroquinoline derivatives (Kumar, Fernandes, & Kumar, 2014).

Material Science and Other Applications

  • Synthetic Methodologies : Improved synthetic routes for tetrahydroisoquinoline derivatives indicate the ongoing development of more efficient and practical approaches to accessing these compounds, which could be crucial for both research and industrial applications (Wenpeng et al., 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14(16-7-4-3-5-8-16)22-20(26)21(27)23-18-11-10-17-9-6-12-24(15(2)25)19(17)13-18/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAXDVZEUYOMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide

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